4-Iodo-6-methoxypyridin-3-ol

Vue d'ensemble

Description

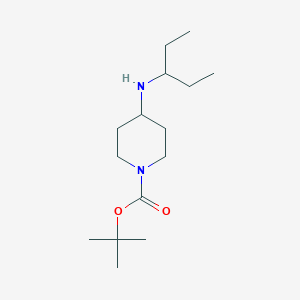

4-Iodo-6-methoxypyridin-3-ol is a chemical compound with the molecular formula C6H6INO2 and a molecular weight of 251.02 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The IUPAC name for this compound is 4-iodo-6-methoxy-3-pyridinol . Its InChI code is 1S/C6H6INO2/c1-10-6-2-4(7)5(9)3-8-6/h2-3,9H,1H3 . This indicates that the compound has an iodine atom at the 4th position, a methoxy group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring.Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 251.02 . The compound’s InChI key is AUEKKHSBTAFFDU-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Transformations

1. Synthesis of Furan-Fused Heterocycles

Compounds structurally related to 4-Iodo-6-methoxypyridin-3-ol, such as 3-iodo-4-methoxypyridin-2-ones, have been used as precursors for synthesizing furan-fused heterocycles. These transformations involve Sonogashira-acetylide coupling, dealkylation, and furan annulation reactions, demonstrating the utility of these compounds in constructing complex heterocyclic structures (Conreaux et al., 2008).

2. Iodination and Formation of Iodo[1,3]dioxolo[4,5‐c]pyridines

The unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines from 3-alkoxypyridin-4-ols under certain conditions showcases the reactivity and potential of these compounds for generating novel heterocyclic structures. This reaction pathway provides insights into the synthesis of pyridine-containing macrocycles (Lechel et al., 2012).

Material Sciences

3. Photovoltaic Applications

While not directly related to this compound, studies on similar pyridine derivatives, such as the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells, highlight the broader utility of pyridine compounds in enhancing photovoltaic performance. These modifications lead to significant improvements in open-circuit potential and electron lifetime, underscoring the role of pyridine derivatives in optimizing solar cell efficiency (Boschloo et al., 2006).

Biological Activities

4. Antiproliferative Activities

The synthesis and evaluation of N-pyridyl azoles, derived from 3-iodo-4-methoxypyridine, for their antiproliferative activity in melanoma cells indicate potential therapeutic applications. These findings suggest the utility of iodinated pyridine derivatives in developing compounds with anticancer properties (Hedidi et al., 2016).

5. DNA Interaction and Anticancer Activity of Copper(II) Complexes

Copper(II) complexes with derivatives of 4'-phenyl-2,2':6',2"-terpyridine, including methoxy phenyl groups, have been synthesized and characterized for their DNA interaction and anticancer activity. These studies highlight the potential of this compound related compounds in medicinal chemistry and cancer therapy (Liang et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

4-iodo-6-methoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2/c1-10-6-2-4(7)5(9)3-8-6/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEKKHSBTAFFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2660134.png)

![5-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2660136.png)

![2-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2660150.png)